PPARα Antagonist Profile vs. PPARγ Agonist Classical TZDs
This compound is functionally annotated as a PPARα antagonist, a profile that is qualitatively distinct from the PPARγ agonism of classical TZDs such as rosiglitazone and pioglitazone [1]. While direct, head-to-head quantitative potency data for this compound is currently unavailable in the public domain, the target-level divergence is a critical selection criterion: rosiglitazone activates PPARγ with an IC50 of approximately 12 nM in rat adipocytes , a property linked to adipogenic and fluid-retention side effects. In contrast, a PPARα antagonist profile is expected to modulate lipid metabolism pathways without direct PPARγ activation, offering a differentiated pharmacological tool [1].
| Evidence Dimension | Primary pharmacological target and functional activity |
|---|---|
| Target Compound Data | PPARα antagonist (functional annotation, quantitative IC50 unavailable) |
| Comparator Or Baseline | Rosiglitazone: PPARγ agonist, IC50 = 12 nM (rat adipocytes) |
| Quantified Difference | Qualitative target switch (PPARα antagonism vs. PPARγ agonism); quantitative potency difference not yet defined |
| Conditions | Database annotation (TTD); literature-reported PPARγ binding assay |
Why This Matters
For researchers studying PPARα-specific pathways, this compound avoids confounding PPARγ activation inherent to classical TZDs, enabling cleaner mechanistic interpretation.
- [1] Therapeutic Target Database (TTD). Drug ID: DF8M1T. Target: Peroxisome proliferator-activated receptor alpha (PPARA). Antagonist. View Source
